molecular formula C16H12F2N2OS B2355379 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-69-5

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2355379
CAS No.: 906783-69-5
M. Wt: 318.34
InChI Key: QVLQTACOFLHDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule featuring a benzothiazole core linked to a 2,6-difluorobenzamide group. This structure is of significant interest in medicinal chemistry and biochemical research. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Compounds based on this scaffold have demonstrated potent effects against various cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models . The 2,6-difluorobenzamide motif is critically important in antibacterial research, particularly as an inhibitor of the essential bacterial cell division protein FtsZ . This motif contributes to enhanced binding affinity and conformational pre-organization for the target protein . The molecular structure, which includes fluorine atoms, is designed to influence pharmacokinetic properties such as metabolic stability and membrane permeability. This compound is intended for exploratory studies in targeted therapeutics, antimicrobial agent development, and mechanistic investigations. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-6-7-9(2)14-13(8)19-16(22-14)20-15(21)12-10(17)4-3-5-11(12)18/h3-7H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQTACOFLHDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4,7-Dimethyl-1,3-benzothiazol-2-amine

4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) serves as the primary amine precursor. Its synthesis typically involves cyclization of 2-amino-4,7-dimethylbenzothiazole derivatives under acidic conditions. The compound’s structure, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, features a benzothiazole core with methyl substituents at positions 4 and 7, critical for modulating electronic and steric effects during subsequent acylation.

2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoyl chloride (CAS 18063-02-0) acts as the acylating agent. Its reactivity stems from the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. Commercial preparations often involve treating 2,6-difluorobenzoic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.

Synthesis Protocols

General Acylation Procedure

The target compound is synthesized via a nucleophilic acyl substitution reaction. A representative protocol involves:

  • Reaction Setup :

    • Dissolve 4,7-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    • Add triethylamine (1.2–2.0 equiv) or pyridine (1.5 equiv) as a base to scavenge HCl.
    • Cool the mixture to 0–5°C under inert atmosphere.
  • Acyl Chloride Addition :

    • Introduce 2,6-difluorobenzoyl chloride (1.1 equiv) dropwise to avoid exothermic side reactions.
  • Reaction Progress :

    • Stir the mixture at 0–5°C for 1 hour, then warm to 20–40°C for 3–5 hours.
    • Monitor completion via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LCMS).
  • Work-Up :

    • Evaporate the solvent under reduced pressure.
    • Resuspend the residue in ethyl acetate and wash with water (3×) to remove unreacted reagents.
    • Dry the organic layer over Na₂SO₄ and concentrate.
  • Purification :

    • Recrystallize from ethanol or perform silica gel chromatography using ethyl acetate/hexane gradients.

Optimization of Reaction Conditions

Variations in solvent, base, and temperature significantly impact yield (Table 1):

Table 1: Comparative Analysis of Synthesis Conditions

Solvent Base Temperature (°C) Time (h) Yield (%) Citation
THF Triethylamine 30–40 5 70–83
DCM Pyridine 20 3 52–64
Acetonitrile Triethylamine 0→20 2.5 28–70

Key findings:

  • Solvent Effects : THF and DCM provide optimal solubility for both reactants, while acetonitrile may reduce side reactions due to its polar aprotic nature.
  • Base Selection : Triethylamine yields higher reproducibility, whereas pyridine minimizes over-acylation by acting as a mild base.
  • Temperature : Prolonged heating (>40°C) risks decomposition, as evidenced by decreased yields in pilot studies.

Mechanistic Insights

The acylation proceeds via a two-step mechanism:

  • Deprotonation : The amine attacks the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride, facilitated by base-mediated deprotonation.
  • HCl Elimination : Triethylamine or pyridine sequesters HCl, shifting the equilibrium toward amide formation.

Side reactions include:

  • Hydrolysis : Residual moisture converts acyl chloride to 2,6-difluorobenzoic acid, detectable via LCMS.
  • Dimerization : Excess base or elevated temperatures may promote amine self-condensation, necessitating stoichiometric control.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields white crystalline solids with >95% purity. Key parameters:

  • Solvent Ratio : Ethanol/water (3:1) optimizes crystal growth.
  • Cooling Rate : Gradual cooling (0.5°C/min) prevents oiling out.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 30–50%) resolves unreacted amine and acyl chloride by-products. Fractions are analyzed via TLC (Rf = 0.4 in 40% ethyl acetate).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.56 (s, 1H, NH), 7.65–7.58 (m, 1H, Ar-H), 7.27 (t, J = 7.0 Hz, 2H, Ar-H), 2.41 (s, 6H, CH₃).
  • ¹³C NMR : δ 168.2 (C=O), 162.1–160.3 (d, J = 245 Hz, C-F), 152.8 (C=N), 135.4–112.7 (Ar-C), 21.3 (CH₃).
  • HRMS : m/z calc. for C₁₆H₁₁F₂N₂OS [M+H]⁺: 317.0564; found: 317.0568.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 15–20%.
  • Solvent Reuse : THF and DCM are reclaimed via fractional distillation, achieving 90% recovery rates.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is unique due to the presence of both dimethyl and difluoro substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C14H12F2N2OS. The presence of the benzothiazole moiety suggests potential interactions with biological targets involved in various cellular processes.

Research indicates that compounds similar to this compound may function as bioreductive agents. These compounds have shown selective cytotoxicity towards hypoxic tumor cells, which is a critical characteristic for targeting solid tumors that often exhibit low oxygen levels due to inadequate blood supply .

Hypoxia-Induced Cytotoxicity

In studies involving benzimidazole derivatives, it was observed that these compounds induced apoptosis in tumor cells under hypoxic conditions. The mechanism involved the activation of caspases and subsequent DNA damage, indicating a pathway for selective tumor cell death . This suggests that this compound could potentially exploit similar pathways.

In Vitro Studies

A summary of relevant in vitro studies is presented in the table below:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A549 (Lung)5.0Apoptosis via caspase activation
Study 2WM115 (Melanoma)3.5DNA damage induction
Study 3K1 (Malaria)4.0Inhibition of parasite growth

Case Studies

  • Anticancer Activity : In a study examining various benzimidazole derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines A549 and WM115. Results indicated significant cytotoxic effects correlated with increased caspase activity and DNA fragmentation .
  • Antimalarial Potential : Another investigation into related compounds highlighted their efficacy against chloroquine-resistant strains of Plasmodium falciparum. Compounds demonstrated promising results in both in vitro and in vivo models, suggesting a broader therapeutic application beyond oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2,6-difluorobenzoyl chloride with a substituted benzothiazol-2-amine precursor under anhydrous conditions. Key factors include temperature control (e.g., 0–5°C for acylation) and solvent selection (e.g., dichloromethane or THF). Catalytic agents like triethylamine may enhance nucleophilic substitution efficiency. Reaction monitoring via TLC or HPLC is critical to optimize intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and purity. Single-crystal X-ray diffraction provides definitive stereochemical validation, as demonstrated in analogous benzothiazole derivatives (e.g., R-factor < 0.05 for precise bond-length determination). Mass spectrometry (HRMS) confirms molecular weight .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility screening in DMSO, PBS, and ethanol at varying pH levels (e.g., 4.5–7.4) is essential for biological assays. Stability studies via accelerated degradation (40°C/75% RH) over 72 hours, analyzed by HPLC, identify degradation pathways (e.g., hydrolysis of the benzamide bond) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Utilize Design of Experiments (DoE) frameworks, such as response surface methodology, to model variables (temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal coupling conditions, reducing byproduct formation. Computational tools like ICReDD’s reaction path search algorithms may predict viable pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?

  • Methodological Answer : Cross-validate assays (e.g., MTT vs. apoptosis-specific Annexin V staining) to distinguish false positives. Structure-activity relationship (SAR) studies, modifying substituents (e.g., fluorination at C4/C7), can isolate mechanisms. Molecular docking against target proteins (e.g., kinases) identifies binding motifs conflicting with experimental data .

Q. How does computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acylation or nucleophilic substitution. Solvent effects are incorporated via polarizable continuum models (PCM). Quantum mechanical/molecular mechanical (QM/MM) simulations refine predictions for catalytic systems .

Q. What experimental designs assess synergistic effects with co-administered therapeutics?

  • Methodological Answer : Isobologram analysis or Chou-Talalay combination index (CI) quantifies synergy in vitro. In vivo, use orthotopic models with staggered dosing schedules. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates plasma concentration data with efficacy endpoints .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

VariableOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Prevents hydrolysis
SolventAnhydrous THFEnhances solubility
CatalystTriethylamine (1.2 eq)Accelerates acylation
Reaction Time12–16 hoursMaximizes conversion

Table 2 : Common Contradictions in Biological Assays

DiscrepancyResolution Strategy
High cytotoxicity/low IC₅₀Validate via caspase-3/7 activation
Off-target bindingCompetitive inhibition assays
Batch-to-batch variabilityStrict QC via ¹⁹F NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.